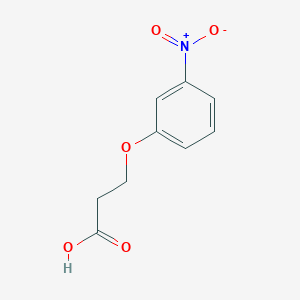

Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

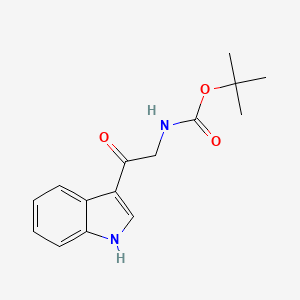

Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (MBTPC) is an organic compound with a unique structure and a variety of potential applications. It has been studied for its ability to act as a catalyst in various chemical reactions, its potential as an insecticide, and its ability to act as an inhibitor of enzymes. MBTPC is an important research tool in the field of biochemistry and has been used in a variety of lab experiments.

Applications De Recherche Scientifique

Structural and Conformational Studies

This compound has been utilized in structural and conformational analyses to understand its chemical behavior and interactions. For example, the planar carboxymethyl moiety in similar compounds has been shown to interact with thymine heterocycle planes, forming three-dimensional networks through various interactions such as O—H⋯O, N—H⋯O, C—H⋯O, and C—H⋯π (Miao-chang Liu, Wen-Jie Feng, Jinchang Ding, 2004). These studies are crucial for understanding the molecular basis of the compound's reactivity and its potential as a building block in organic synthesis.

Organic Synthesis and Chemical Transformations

The compound serves as a precursor or intermediate in the synthesis of a variety of complex organic molecules. Research has shown its versatility in undergoing reactions such as ring expansion, where it can be rearranged to give derivatives useful in further synthetic applications (E. Bullock, R. Carter, B. Gregory, D. C. Shields, 1972). Such transformations are pivotal for the development of novel compounds with potential pharmacological activities.

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the compound has been explored for its potential in generating new chemical entities with biological activities. For instance, its derivatives have been investigated for antibacterial activities, demonstrating moderate efficacy against specific strains of Escherichia coli and Bacillus subtilis (В. В. Доценко et al., 2013). Such studies are essential for the discovery of new antimicrobial agents in the fight against antibiotic-resistant bacteria.

Antifilarial Agents

A notable application in the field of tropical medicine involves the synthesis of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines derived from similar compounds, which have shown good yields and promising antifilarial activity against Brugia malayi, a causative agent of lymphatic filariasis (B. Singh et al., 2008). This research is crucial for developing new treatments for neglected tropical diseases.

Propriétés

IUPAC Name |

methyl 5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O4/c1-13-5(11)3-2(7)4(10)9-6(12)8-3/h1H3,(H2,8,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCPEPQYSPRWGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)NC(=O)N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70422518 |

Source

|

| Record name | methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70422518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |

CAS RN |

30825-88-8 |

Source

|

| Record name | methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70422518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane](/img/structure/B1312228.png)